4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is C11H7ClF3N . The molecular weight is 245.63 .Physical And Chemical Properties Analysis
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid at room temperature . It has low solubility in water .Scientific Research Applications
Organic Synthesis
“4-Chloro-8-methyl-2-(trifluoromethyl)quinoline” is an important raw material used in organic synthesis . It can be used to create a variety of complex organic compounds due to its unique structure and reactivity.
Pharmaceuticals
This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, especially those that contain a quinoline core. Quinoline derivatives have been known to exhibit strong anti-inflammatory activity .
Agrochemicals
In the agrochemical industry, “4-Chloro-8-methyl-2-(trifluoromethyl)quinoline” can be used in the synthesis of various pesticides and herbicides . The trifluoromethyl group in the compound can enhance the biological activity of these agrochemicals.
Dyestuffs
The compound is also used in the production of dyestuffs . Quinoline and its derivatives are often used in the synthesis of dyes due to their ability to form stable, brightly colored complexes with various metals.
Fluorinated Building Blocks
“4-Chloro-8-methyl-2-(trifluoromethyl)quinoline” is part of the fluorinated building blocks . These are used in a wide range of applications, including the development of pharmaceuticals, agrochemicals, and materials science.
Electrochemical Studies
The compound has been used in electrochemical studies . Its unique structure and properties make it an interesting subject for such research.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline are currently unknown. This compound is a unique chemical used in early discovery research
Mode of Action
It’s known that the quinoline core is a vital structure in medicinal chemistry due to its wide spectrum of biological activity .
Biochemical Pathways
Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, it’s recommended to avoid dust formation, ingestion, and inhalation. It’s also advised to protect the compound from moisture
properties
IUPAC Name |
4-chloro-8-methyl-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYTYFOXVYEJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575954 |
Source
|
Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-25-3 |
Source
|
Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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